molecular formula C14H22O B12667521 Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one CAS No. 77923-83-2

Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one

Cat. No.: B12667521
CAS No.: 77923-83-2
M. Wt: 206.32 g/mol
InChI Key: KECSZPXAXJKCSD-UHFFFAOYSA-N
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Description

Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one is an organic compound that belongs to the class of bicyclic ketones. It is known for its unique structure, which includes a fused ring system with a ketone functional group. This compound is often used in the synthesis of various chemical products and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of starting materials and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of acids, bases, or other catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one can be compared to other bicyclic ketones, such as:

    Camphor: Another bicyclic ketone with a similar structure but different functional groups.

    Bicyclo[2.2.1]heptan-2-one: A simpler bicyclic ketone with a different ring system.

Uniqueness: this compound is unique due to its specific ring structure and the presence of the ketone functional group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

77923-83-2

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2,2,5-trimethyl-octahydro-1H-2,4a-methanonapthalen-8-one

InChI

InChI=1S/C14H22O/c1-9-7-14-8-10(9)12(15)11(14)5-4-6-13(14,2)3/h9-11H,4-8H2,1-3H3

InChI Key

KECSZPXAXJKCSD-UHFFFAOYSA-N

Canonical SMILES

CC1CC23CC1C(=O)C2CCCC3(C)C

Origin of Product

United States

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